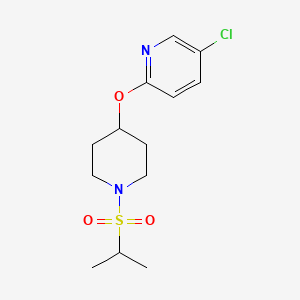
5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine” is a chemical compound that has been mentioned in the context of drug design and pharmaceutical applications . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a pyridine ring and an isopropylsulfonyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include hydrogenation, cyclization, cycloaddition, annulation, and amination . Protodeboronation of pinacol boronic esters is a key step in the synthesis of this compound .Mécanisme D'action
Target of Action
Similar compounds have been shown to target g-protein-coupled receptor 119 (gpr119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
GPR119 agonists, like the compound , have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract . This suggests that 5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine may interact with its targets to stimulate insulin release and incretin secretion.
Biochemical Pathways
The stimulation of insulin release and incretin secretion suggests that the compound may affect glucose metabolism and insulin signaling pathways .
Result of Action
The stimulation of insulin release and incretin secretion suggests that the compound may have a role in regulating blood glucose levels .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine in lab experiments is its high selectivity for the TRPM7 channel. This allows researchers to study the specific effects of blocking this channel without affecting other ion channels. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine in scientific research. One direction is to study its effects on other ion channels, such as the TRPM6 channel. Another direction is to study its effects in various disease models, such as cancer and cardiovascular disease. Finally, researchers could also explore the development of more potent and selective TRPM7 channel blockers based on the structure of this compound.
Méthodes De Synthèse
The synthesis of 5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine is a complex process that involves several steps. The first step is the preparation of 5-chloro-2-pyridinecarboxaldehyde, which is then reacted with 1-(isopropylsulfonyl)piperidine to form the intermediate product. The intermediate product is then treated with a reagent such as triethylamine to form the final product.
Applications De Recherche Scientifique
5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine has been widely used in scientific research to study the TRPM7 ion channel. The TRPM7 channel is involved in a variety of physiological processes, including cell proliferation, migration, and survival. By blocking the TRPM7 channel, this compound can help researchers understand the role of this channel in various diseases and conditions.
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-2-(1-propan-2-ylsulfonylpiperidin-4-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-10(2)20(17,18)16-7-5-12(6-8-16)19-13-4-3-11(14)9-15-13/h3-4,9-10,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXXZXYJEOTILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)OC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

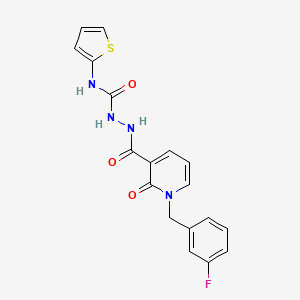
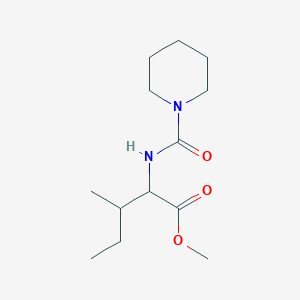
![2-{[4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2986951.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2986953.png)

![(Z)-ethyl 2-methyl-4-(((3-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2986956.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2986959.png)
![1-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea](/img/structure/B2986961.png)
![7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine](/img/structure/B2986962.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2986963.png)
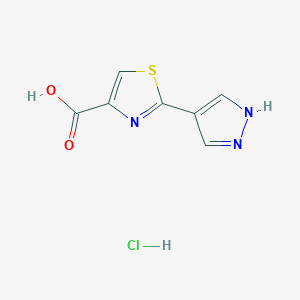
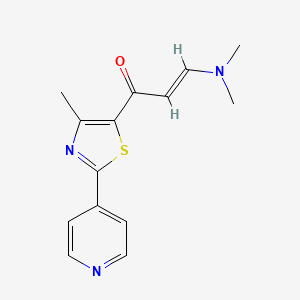
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B2986967.png)